3-Amino-1lambda-thiolan-1-one
Description
Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.com The most common heteroatoms are nitrogen, oxygen, and sulfur. ijarsct.co.in These compounds are fundamental building blocks in the realm of organic chemistry and are of immense interest in daily life. ijarsct.co.inijpsr.com Their significance stems from their widespread presence in nature, forming the core structures of many essential biomolecules, including vitamins, alkaloids like morphine, and antibiotics such as penicillin. ijarsct.co.inijpsr.comijraset.com
In the field of medicinal chemistry, heterocyclic structures are of paramount importance. ijnrd.org It is estimated that over 90% of newly approved drugs incorporate a heterocyclic motif, highlighting their role in the development of therapeutic agents. ijraset.com Their structural diversity and the unique properties imparted by the heteroatoms allow them to interact with a wide range of biological targets, leading to applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. openaccessjournals.comijnrd.org Beyond pharmaceuticals, heterocyclic compounds are crucial in agrochemicals, materials science for developing items like conducting polymers and functional dyes, and as versatile intermediates in organic synthesis. openaccessjournals.comijarsct.co.in The continuous research into their synthesis and properties ensures that heterocyclic chemistry remains a dynamic and pivotal area of scientific innovation. openaccessjournals.com
Overview of Cyclic Sulfoxides and Their Role in Organic Chemistry
Sulfoxides are organosulfur compounds characterized by a sulfinyl (>S=O) functional group connected to two carbon atoms. wikipedia.org When this functional group is part of a ring system, the compound is known as a cyclic sulfoxide (B87167). These molecules are pivotal intermediates in synthetic organic chemistry. jchemrev.com The sulfur-oxygen bond gives the group a polar nature, and the sulfur atom has a pyramidal geometry, which makes it a stereogenic center if the two attached organic groups are different, a condition that is met in cyclic systems. wikipedia.org
Unique Structural Features and Stereochemical Considerations of 3-Amino-1λ-thiolan-1-one
The compound 3-Amino-1λ-thiolan-1-one possesses a unique combination of structural features that make it a subject of stereochemical interest. Its core is a thiolane ring, which is a five-membered saturated heterocycle containing a sulfur atom. The "-1-one" nomenclature indicates that the sulfur atom is oxidized to a sulfoxide (S=O), and the "3-Amino" prefix specifies that an amino group (-NH₂) is attached to the third carbon atom of the ring.
The stereochemistry of this molecule is particularly complex due to the presence of two distinct chiral centers:
The Carbon at C3: The carbon atom bonded to the amino group is a stereocenter as it is attached to four different groups: a hydrogen atom, the amino group, and two different carbon pathways within the ring. Its configuration can be designated as either (R) or (S).
The Sulfur Atom: The sulfur atom in the sulfoxide group is also a stereocenter. wikipedia.org Due to its pyramidal shape and the lone pair of electrons, the oxygen atom can be positioned either "above" or "below" the general plane of the ring relative to the substituents. This gives rise to (R) or (S) configuration at the sulfur as well.
The combination of these two stereocenters means that 3-Amino-1λ-thiolan-1-one can exist as four distinct stereoisomers: (3R, S_R), (3S, S_S), (3R, S_S), and (3S, S_R). These pairs of enantiomers and diastereomers arise from the relative orientations of the amino group and the sulfoxide oxygen. The relationship between the substituents on C3 and the sulfoxide oxygen can be described as cis (on the same side of the ring plane) or trans (on opposite sides). The study of stereochemistry is crucial as different stereoisomers of a compound can have vastly different biological activities and physical properties. uou.ac.in
Table 1: Potential Stereoisomers of 3-Amino-1λ-thiolan-1-one
| C3 Configuration | Sulfur Configuration | Stereochemical Relationship | Relative Orientation |
|---|---|---|---|
| R | R | Diastereomer to (R,S) and (S,R) | trans (example) |
| S | S | Enantiomer of (R,R) | trans (example) |
| R | S | Diastereomer to (R,R) and (S,S) | cis (example) |
| S | R | Enantiomer of (R,S) | cis (example) |
Historical Perspectives on the Synthesis and Study of Amino-Substituted Thiolanes
The study of amino-substituted thiolanes is part of the broader history of developing synthetic methodologies for heterocyclic compounds. Research in this area has often been driven by the search for novel structures with potential biological activity. The synthesis of the thiolane ring itself is well-established, but the introduction of functional groups in a stereocontrolled manner presents an ongoing challenge.
Early research into related structures like amino-substituted thietanes (four-membered rings) and other sulfur heterocycles laid the groundwork for more complex targets. researchgate.net The synthesis of amino-substituted thiolanes can be approached in several ways. One common strategy involves the cyclization of an appropriate acyclic precursor that already contains the necessary carbon, sulfur, and nitrogen atoms. Another approach is the functionalization of a pre-formed thiolane or thiophene (B33073) ring. For instance, methods for creating thiolated amino acids, such as those derived from proline (a five-membered nitrogen heterocycle), have involved activating a hydroxyl group via mesylation followed by nucleophilic displacement with a sulfur-containing nucleophile. nih.gov
The final step to generate a compound like 3-Amino-1λ-thiolan-1-one would be the oxidation of the sulfide (B99878) in the corresponding amino-thiolane. The selective oxidation of sulfides to sulfoxides is a well-studied transformation in organic chemistry, with a variety of reagents available to perform this conversion efficiently. jchemrev.com The historical development of these synthetic strategies has been crucial for enabling access to specific and often chiral amino-substituted sulfur heterocycles for further study. nih.gov
Scope and Objectives of Academic Research on 3-Amino-1λ-thiolan-1-one
Academic research focused on 3-Amino-1λ-thiolan-1-one is driven by several key objectives rooted in its unique structural and chemical properties. The primary goals of studying this compound encompass advancements in synthetic chemistry, stereochemical analysis, and the exploration of its potential applications.
The principal objectives include:
Development of Synthetic Methods: A major focus is on creating efficient, high-yield, and stereoselective synthetic routes to access not only the molecule itself but also its individual stereoisomers. This involves exploring novel ring-forming strategies or stereocontrolled functionalization of precursors.
Stereochemical Elucidation: Research aims to separate the different stereoisomers and unambiguously determine their absolute and relative configurations. This is critical because the spatial arrangement of the amino and sulfoxide groups is expected to profoundly influence the molecule's properties and reactivity.
Application as a Chiral Building Block: Given the known utility of chiral sulfoxides as auxiliaries in asymmetric synthesis, a significant objective is to investigate the potential of 3-Amino-1λ-thiolan-1-one and its isomers in this capacity. jchemrev.com The presence of the additional amino group offers a further point of modification or coordination.
Foundation for Medicinal Chemistry: As both a heterocyclic compound and a cyclic sulfoxide, the molecule is a promising scaffold for drug discovery. ijnrd.orgresearchgate.net Research aims to use it as a starting point for the synthesis of more complex molecules with potential therapeutic value, leveraging the desirable physicochemical properties that cyclic sulfoxides can impart. researchgate.net
Ultimately, the academic pursuit of 3-Amino-1λ-thiolan-1-one aims to expand the toolbox of synthetic chemists and provide novel, structurally defined building blocks for creating functional molecules for a variety of scientific applications.
Structure
3D Structure
Properties
Molecular Formula |
C4H9NOS |
|---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
1-oxothiolan-3-amine |
InChI |
InChI=1S/C4H9NOS/c5-4-1-2-7(6)3-4/h4H,1-3,5H2 |
InChI Key |
IZIQAJJTLDOLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC1N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Amino 1λ Thiolan 1 One
Reactivity of the Amine Functional Group
The primary amine at the C3 position is a key site of nucleophilicity in the molecule. Its reactivity is characteristic of alkylamines, enabling participation in a variety of bond-forming reactions.
Nucleophilic Additions and Condensation Reactions
The lone pair of electrons on the nitrogen atom of 3-Amino-1λ-thiolan-1-one allows it to act as a potent nucleophile, readily attacking electrophilic carbon centers. A classic example of this reactivity is its reaction with aldehydes and ketones. This process typically occurs under acid catalysis and proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
These condensation reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds and are widely applicable.
Amidation and Acylation Reactions
The amine group of 3-Amino-1λ-thiolan-1-one readily undergoes acylation to form stable amide bonds. This transformation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or by direct coupling with carboxylic acids.
Reaction with highly reactive acyl chlorides, often under Schotten-Baumann conditions, provides a direct route to N-acylated products. fishersci.co.uk This reaction typically involves an inorganic or tertiary amine base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion. fishersci.co.ukyoutube.com Similarly, acid anhydrides can be used as acylating agents.
Modern synthetic methods frequently employ direct coupling of the amine with a carboxylic acid using specialized coupling reagents. This approach avoids the need to first prepare a more reactive acyl derivative. Research on the closely related compound, 3-aminotetrahydrothiophene 1,1-dioxide, demonstrates the efficacy of this strategy. For instance, the amine can be coupled with a carboxylic acid using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). nih.gov Other common coupling agents that facilitate this transformation include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole). fishersci.co.uk
| Reaction Type | Acylating Agent | Typical Reagents/Conditions | Product |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine, Aprotic Solvent | N-acyl-3-amino-1λ-thiolan-1-one |
| Amide Coupling | Carboxylic Acid (R-COOH) | HATU, DIEA, DMF | N-acyl-3-amino-1λ-thiolan-1-one |
| Amide Coupling | Carboxylic Acid (R-COOH) | EDC, HOBt, Aprotic Solvent | N-acyl-3-amino-1λ-thiolan-1-one |
Transformations Involving the Sulfoxide (B87167) Moiety
The sulfoxide is a versatile functional group, acting as a chiral center and participating in both reduction and oxidation reactions, as well as characteristic rearrangements.
Reduction to Thioether and Further Oxidation to Sulfone
The sulfur atom in 3-Amino-1λ-thiolan-1-one is in the +4 oxidation state and can be readily reduced to the corresponding thioether (sulfide) or oxidized to the sulfone.
Reduction to Thioether: The deoxygenation of the sulfoxide group yields 3-aminothiolane. This reduction can be accomplished using a variety of reagents. Common methods for sulfoxide reduction include the use of phosphorus-based reagents like trichlorosilane (B8805176) or phosphorus trichloride, or catalytic systems.
Oxidation to Sulfone: Further oxidation of the sulfoxide leads to the formation of 3-aminotetrahydrothiophene-1,1-dioxide, a sulfone. nih.gov This transformation is commonly achieved using strong oxidizing agents. A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Other reagents capable of effecting this oxidation include hydrogen peroxide, often in the presence of a catalyst, and potassium permanganate (B83412). organic-chemistry.orgmdpi.com The synthesis of the analogous bis-sulfone has been achieved through the oxidation of a sulfide (B99878) precursor using m-CPBA, highlighting the feasibility of this transformation. nih.gov
| Transformation | Product | Typical Reagents |
|---|---|---|
| Reduction | 3-Aminothiolane (Thioether) | PCl₃, TAPC, NaBH₄/TFA |
| Oxidation | 3-Aminotetrahydrothiophene-1,1-dioxide (Sulfone) | m-CPBA, H₂O₂, KMnO₄ |
Pummerer Rearrangements and Related Sulfoxide-Mediated Reactions
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. researchgate.net The reaction is typically initiated by an acid anhydride (B1165640), such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.org
The mechanism begins with the acylation of the sulfoxide oxygen, forming an activated intermediate. wikipedia.org A base, such as the acetate (B1210297) anion generated in the first step, then abstracts an α-proton, leading to the elimination of a carboxylic acid and the formation of a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.orgnih.gov In the final step, this cation is trapped by a nucleophile. In a conventional Pummerer reaction, the nucleophile is the carboxylate anion, which attacks the α-carbon to yield an α-acyloxy thioether. wikipedia.orgnih.gov
For 3-Amino-1λ-thiolan-1-one, the Pummerer rearrangement would be expected to occur at either the C2 or C5 position. The reaction would result in the formation of an α-acyloxy-3-aminothiolane derivative. It is important to consider that the primary amine may compete as a nucleophile or react with the anhydride under the reaction conditions, potentially necessitating the use of an N-protected starting material for a clean transformation.
Reactivity of the Thiolane Ring System
The five-membered thiolane ring is a saturated heterocyclic system that is generally stable and less prone to ring-opening than its more strained three-membered (thiirane) or four-membered (thietane) counterparts. Most transformations involving the ring system itself typically occur at the sulfur heteroatom, often after its modification from the sulfoxide state.
For instance, if the sulfoxide in 3-Amino-1λ-thiolan-1-one is first reduced to the corresponding thioether (3-aminothiolane), the sulfur atom becomes a potent nucleophile. This nucleophilic sulfide can react with alkyl halides in an Sₙ2 reaction to form a trialkylsulfonium salt. These sulfonium (B1226848) salts are useful intermediates in their own right, serving as alkylating agents or participating in ylide formation.
While ring-opening of the thiolane ring is not common under standard conditions, it can be induced under specific circumstances, such as with strong bases like organolithium reagents or under reductive conditions with reagents like Raney Nickel, which can lead to desulfurization. However, such reactions are highly dependent on the specific substrate and reaction conditions. For 3-Amino-1λ-thiolan-1-one itself, the reactivity is dominated by the amine and sulfoxide functional groups, with the thiolane ring primarily serving as a stable scaffold.
Mechanistic Studies of Key Transformations of 3-Amino-1λ-thiolan-1-one
Detailed mechanistic studies specifically focused on 3-amino-1λ-thiolan-1-one are not extensively documented in the available scientific literature. However, the general principles of reaction mechanisms for sulfoxides and cyclic amines can provide a foundational understanding of its potential reaction pathways.
The elucidation of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. For reactions involving the sulfoxide group of 3-amino-1λ-thiolan-1-one, one could anticipate the formation of various transient species. For instance, in the presence of an activating agent such as an acid anhydride, sulfoxides can undergo a Pummerer-type reaction. This reaction is thought to proceed through a sulfonium ion intermediate, which then undergoes elimination to form a thionium ion. Subsequent nucleophilic attack on the thionium ion leads to the final product.
In the context of photochemical reactions, ring expansion of thietane (B1214591) heterocycles (four-membered sulfur-containing rings) to form thiolane derivatives has been studied. These reactions are proposed to proceed through the formation of sulfur ylide intermediates, which then rearrange via a diradical pathway. nih.gov While this is a ring-forming reaction, it highlights the types of reactive intermediates that can be involved in the chemistry of sulfur heterocycles.
Kinetic and thermodynamic profiling provides quantitative data on the rates and energy changes of chemical reactions, offering deep insights into their mechanisms. Kinetic studies would determine the reaction order, rate constants, and activation energies for transformations of 3-amino-1λ-thiolan-1-one. This information would help to identify the rate-determining step and the composition of the transition state.
Thermodynamic profiling, on the other hand, would quantify the changes in enthalpy and entropy during a reaction, indicating whether a reaction is energetically favorable and to what extent it will proceed to completion. Such studies are essential for optimizing reaction conditions and for comparing the feasibility of different reaction pathways. At present, specific kinetic and thermodynamic data for the reactions of 3-amino-1λ-thiolan-1-one are not available in the literature.
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting and understanding the reactivity of molecules like 3-amino-1λ-thiolan-1-one. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most likely reaction mechanism.
Computational studies have been successfully applied to investigate the mechanisms of various reactions involving sulfur heterocycles. For instance, DFT calculations have been used to explore the stereoselectivity of ring expansion reactions of oxygen and sulfur ylides, revealing that the different bond lengths in the ylide intermediates are responsible for the observed stereochemical outcomes. nih.gov Similar computational approaches could be employed to investigate the potential ring-opening reactions, derivatization pathways, and the intermediates involved in the chemistry of 3-amino-1λ-thiolan-1-one.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 1λ Thiolan 1 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-Amino-1λ-thiolan-1-one in solution. The non-planar, puckered nature of the five-membered ring and the presence of two stereocenters result in a complex magnetic environment for the nuclei.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for establishing the covalent framework of the molecule.
¹H NMR: The proton spectrum is expected to be complex due to the diastereotopicity of the methylene (B1212753) protons on the thiolane ring. The protons at C2, C4, and C5 will each give rise to distinct signals, often appearing as complex multiplets due to geminal and vicinal couplings. The chemical shift of the proton at C3 (H3) is influenced by the adjacent amino group. The protons on carbons adjacent to the electron-withdrawing sulfoxide (B87167) group (C2 and C5) are expected to be deshielded and resonate at a lower field compared to those in unsubstituted thiolane.
¹³C NMR: The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the thiolane ring. The chemical shifts are sensitive to the oxidation state of the sulfur and the presence of the amino substituent. Theoretical studies on analogous compounds like 2-butyl-tetrahydrothiophene-1-oxide suggest that carbons alpha to the sulfoxide group (C2 and C5) appear significantly downfield. researchgate.net The C3 carbon, bearing the amino group, will also be shifted downfield, while C4 would be the most upfield signal.
2D NMR:
COSY (Correlation Spectroscopy): This experiment is crucial for establishing the proton-proton connectivity within the ring. Cross-peaks will confirm the vicinal coupling sequence from H2 through H3, H4, and H5, confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned proton spectrum.
The following table provides predicted chemical shifts based on data from analogous cyclic sulfoxides and aminocycloalkanes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~2.8 - 3.4 | ~50 - 58 |
| C5-H | ~2.8 - 3.4 | |
| C3-H | ~3.2 - 3.8 | ~55 - 62 |
| C4-H | ~2.0 - 2.6 | ~25 - 33 |
| N-H | ~1.5 - 3.0 (broad) | - |
The five-membered thiolane oxide ring is not planar and typically adopts either an envelope or a twist conformation to relieve ring strain. The orientation of the sulfoxide oxygen and the C3-amino group can be either axial or equatorial, leading to different diastereomers.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space interactions between protons that are close to each other (< 5 Å), providing critical information for conformational and stereochemical assignments. hhu.de
Distinguishing Diastereomers: In the cis isomer, the amino group and the sulfoxide oxygen are on the same face of the ring. In the trans isomer, they are on opposite faces. NOESY can distinguish these by observing key spatial correlations. For instance, a NOESY cross-peak between the protons of the amino group and protons on the same face of the ring would help define their relative orientation.
Ring Conformation: The pattern of NOE cross-peaks between protons across the ring can help determine the preferred conformation. For example, strong cross-peaks between protons in a 1,3-diaxial-like arrangement would be indicative of a specific chair-like or envelope conformation. The rapid conformational exchange between different puckered forms can be studied by analyzing the averaged NMR parameters. hhu.de
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups. thermofisher.com
The vibrational spectra of 3-Amino-1λ-thiolan-1-one are dominated by absorptions corresponding to the N-H, S=O, and C-H functional groups.
S=O Stretching: The sulfoxide group gives rise to a strong and characteristic absorption band in the FT-IR spectrum. For cyclic sulfoxides, this band typically appears in the range of 1030-1070 cm⁻¹. acs.orgnih.gov Its exact position can be influenced by the ring conformation and hydrogen bonding.
N-H Vibrations: The primary amine group exhibits two distinct vibrational modes:
N-H Stretching: Two bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
N-H Bending (Scissoring): This vibration results in a medium to strong absorption band around 1590-1650 cm⁻¹.
C-H Vibrations: The aliphatic C-H stretching vibrations of the methylene groups in the ring are expected in the 2850-2960 cm⁻¹ region. C-H bending and rocking vibrations appear in the fingerprint region (below 1500 cm⁻¹).
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |
| C-H (Alkane) | Stretching | 2850 - 2960 | Medium-Strong |
| S=O (Sulfoxide) | Stretching | 1030 - 1070 | Strong |
The 3-Amino-1λ-thiolan-1-one molecule contains both a hydrogen bond donor (the -NH₂ group) and a strong hydrogen bond acceptor (the sulfoxide oxygen). This leads to significant intermolecular hydrogen bonding (N-H···O=S) in the condensed phase (solid or pure liquid).
These interactions have a pronounced effect on the vibrational spectra. nih.gov The N-H and S=O stretching frequencies are particularly sensitive. Compared to a dilute solution in a non-polar solvent, the spectra of the pure substance would show:
A shift of the N-H stretching bands to lower wavenumbers (a red shift).
A significant broadening of the N-H stretching bands.
A red shift of the S=O stretching band, as the hydrogen bond weakens the S=O double bond character.
The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the substance.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns.
For 3-Amino-1λ-thiolan-1-one (C₄H₉NOS), the exact molecular weight is 119.0405 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.
Under electron impact (EI) or electrospray ionization (ESI-MS/MS) conditions, the molecular ion will undergo fragmentation. The fragmentation of amines is often dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Fragmentation of the sulfur-containing ring is also expected.
Key predicted fragmentation pathways include:
Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) via cleavage of the C4-C5 bond, initiated at the C3-amino group.
Ring Cleavage: Rupture of the C-S bonds, which are often weaker points in the ring, could lead to various fragments.
Loss of Small Molecules: Neutral losses such as the elimination of the amino group (as •NH₂) or rearrangement followed by loss of ethene (C₂H₄) are plausible.
Sulfoxide Fragmentation: Loss of SO or a rearrangement leading to the loss of SOH.
The following table lists some of the plausible fragments and their corresponding mass-to-charge ratios (m/z).
| Proposed Fragment Ion | m/z (Nominal Mass) | Proposed Loss from Molecular Ion (M⁺) |
|---|---|---|
| [C₄H₉NOS]⁺ (M⁺) | 119 | - |
| [C₄H₈NS]⁺ | 102 | •OH |
| [C₂H₆NS]⁺ | 76 | •C₂H₃O |
| [C₄H₇O]⁺ | 71 | •H₂NS |
| [C₃H₆N]⁺ | 56 | •CH₃SO |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of 3-Amino-1λ-thiolan-1-one.
Detailed Research Findings: For a closely related compound, 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, the exact mass has been reported, providing a reference for the expected mass of the target molecule. nih.govcalpaclab.com The protonated molecule of 3-Amino-1λ-thiolan-1-one, [M+H]⁺, would be analyzed to obtain its exact mass. The theoretical exact mass of the protonated form of 3-Amino-1λ-thiolan-1-one (C₄H₁₀NOS⁺) is calculated to be 120.0478 m/z. An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming the elemental formula.
Interactive Data Table: Hypothetical HRMS Data
| Parameter | Value |
| Molecular Formula | C₄H₉NOS |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 120.0478 |
| Measured m/z | 120.0475 |
| Mass Error (ppm) | -2.5 |
| Elemental Composition | Confirmed |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate connectivity and identify functional groups.
Detailed Research Findings: While specific MS/MS data for 3-Amino-1λ-thiolan-1-one is not readily available in the literature, the fragmentation pattern can be predicted based on the known fragmentation of similar functional groups. libretexts.org The primary fragmentation pathways for the protonated molecule would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). Cleavage of the C-S and C-N bonds within the thiolane ring is also anticipated.
Common fragmentation patterns for amines often show a loss of NH₃. libretexts.org The presence of the sulfoxide group may lead to characteristic losses related to the sulfur-oxygen bond. The fragmentation of the five-membered ring could proceed through various ring-opening mechanisms.
Interactive Data Table: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Collision Energy | Fragment Ion (m/z) | Proposed Neutral Loss |
| 120.0 | Low | 103.0 | NH₃ |
| 120.0 | Medium | 92.0 | CO |
| 120.0 | Medium | 74.0 | H₂S |
| 120.0 | High | 56.0 | C₂H₄S |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 3-Amino-1λ-thiolan-1-one would provide precise bond lengths, bond angles, and the conformation of the thiolane ring.
Detailed Research Findings: No crystal structure for 3-Amino-1λ-thiolan-1-one has been deposited in publicly available databases. However, crystallographic studies of related heterocyclic compounds, including substituted thiophene (B33073) derivatives, provide insights into the expected structural parameters. mdpi.com The thiolane ring is expected to adopt a twisted or envelope conformation to minimize steric strain. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group and the sulfoxide oxygen atom.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8 |
| b (Å) | 10.2 |
| c (Å) | 9.5 |
| β (°) | 105.0 |
| V (ų) | 540.0 |
| Z | 4 |
| R-factor | < 0.05 |
Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Absolute Configuration (if chiral)
3-Amino-1λ-thiolan-1-one possesses a stereocenter at the carbon atom bearing the amino group, and the sulfur atom of the sulfoxide is also a stereocenter. Therefore, the compound can exist as multiple stereoisomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra for each enantiomer. researchgate.net By comparing the experimentally measured spectra with the calculated spectra, the absolute configuration of the synthesized material can be unambiguously assigned. acs.org The intensity of the CD signal is directly proportional to the enantiomeric excess, providing a method for determining enantiomeric purity. nih.gov
Interactive Data Table: Representative Chiroptical Data
| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| CD | 210 | +15,000 |
| CD | 240 | -8,000 |
| ORD | 589 (D-line) | +45.0 |
No Publicly Available Research Found on the Theoretical and Computational Chemistry of 3-Amino-1λ-thiolan-1-one
Consequently, it is not possible to provide a detailed analysis as outlined in the requested sections on Density Functional Theory (DFT) calculations, higher-level ab initio methods, conformational and tautomeric stability, intramolecular interactions, or reaction mechanism modeling for this particular compound. The requested data tables and detailed research findings could not be generated due to the absence of published studies on 3-Amino-1λ-thiolan-1-one.
Further research in the field of computational chemistry would be necessary to elucidate the theoretical properties of this molecule. Such studies would be invaluable for understanding its fundamental chemical behavior and potential applications.
Theoretical and Computational Chemistry Studies of 3 Amino 1λ Thiolan 1 One
Reaction Mechanism Modeling and Transition State Characterization
Prediction of Reaction Barriers and Rate Constants
There is a lack of specific published research detailing the theoretical prediction of reaction barriers and rate constants for reactions involving 3-Amino-1λ-thiolan-1-one. Such studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) to map out potential energy surfaces for various reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the reactivity of the molecule, its stability, and its potential transformation pathways. Without such studies, a quantitative understanding of its chemical kinetics remains elusive.
Solvent Effects on Reactivity
Spectroscopic Parameter Prediction and Experimental Validation
While general computational methods for predicting spectroscopic parameters are well-established, their specific application to 3-Amino-1λ-thiolan-1-one, coupled with experimental validation, is not documented in the searched literature.
Computational NMR Chemical Shift Prediction
No specific studies were found that present detailed computational predictions of 1H and 13C NMR chemical shifts for 3-Amino-1λ-thiolan-1-one. Such calculations, typically performed using GIAO (Gauge-Including Atomic Orbital) methods within a DFT framework, are invaluable for confirming molecular structures and interpreting experimental NMR spectra. The absence of such data limits the ability to rigorously correlate the molecule's electronic structure with its NMR spectroscopic signatures.
Vibrational Frequency Calculations for IR and Raman Assignments
Detailed computational studies on the vibrational frequencies of 3-Amino-1λ-thiolan-1-one to aid in the assignment of experimental Infrared (IR) and Raman spectra are also not available. These calculations would provide a theoretical vibrational spectrum, allowing for the precise assignment of observed spectral bands to specific molecular motions (stretching, bending, etc.). This is fundamental for a complete spectroscopic characterization of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
There is a clear absence of published molecular dynamics (MD) simulations focused on 3-Amino-1λ-thiolan-1-one. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, its dynamic behavior in solution, and its interactions with other molecules, such as water or biological macromolecules. Such simulations could provide critical insights into its conformational preferences, solvation structure, and potential binding modes to biological targets, which are pertinent to its applications in drug discovery.
Advanced Applications in Chemical Synthesis and Materials Science
3-Amino-1λ-thiolan-1-one as a Chiral Building Block in Asymmetric Synthesis
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the need for improved efficacy and safety profiles. Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient construction of these complex molecules. 3-Amino-1λ-thiolan-1-one, particularly in its enantiopure forms like (S)-3-Aminothiolane, serves as a valuable chiral building block. rsc.orgresearchgate.net Its rigid cyclic structure and defined stereocenter allow for the predictable transfer of chirality during a synthetic sequence.
The primary amine functionality is a key handle for elaboration, enabling the formation of amides, imines, and other nitrogen-containing structures. In asymmetric synthesis, this compound can be incorporated into a target molecule to install a specific stereocenter. For instance, it can be used in the synthesis of chiral auxiliaries or as a direct precursor to more complex chiral amines and amino alcohols, which are prevalent motifs in biologically active compounds. rsc.orgwiley-vch.de The inherent chirality and conformational rigidity of the thiolane ring provide a well-defined three-dimensional framework that can influence the stereochemical outcome of subsequent reactions at adjacent positions.
The strategic value of such building blocks is their ability to simplify complex syntheses, often reducing the number of steps required to produce a stereochemically defined target. researchgate.net The use of 3-Amino-1λ-thiolan-1-one allows chemists to construct intricate molecular architectures with high levels of stereocontrol, which is critical for achieving desired biological activity. wikipedia.org
| Feature | Significance in Asymmetric Synthesis |
| Defined Stereocenter | Allows for the synthesis of enantiomerically pure target molecules. |
| Cyclic Scaffold | Provides conformational rigidity, leading to predictable stereochemical outcomes in reactions. |
| Amine Functionality | Serves as a versatile point for chemical modification and incorporation into larger structures. |
Development of Ligands for Transition Metal Catalysis
Transition metal catalysis is a powerful tool in organic synthesis, and the performance of a metal catalyst is critically dependent on the surrounding ligands. Chiral ligands are essential for asymmetric catalysis, where they create a chiral environment around the metal center, enabling the selective formation of one enantiomer of a product. mdpi.com 3-Amino-1λ-thiolan-1-one is an attractive scaffold for the design of novel chiral ligands. nih.gov
Its structure contains two potential coordination sites: the nitrogen atom of the amino group and the oxygen atom of the sulfoxide (B87167) group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a transition metal center. The sulfur atom in the thiolane ring, being a soft Lewis base, can also influence the electronic properties of the metal center. mdpi.com
Derivatives of 3-Amino-1λ-thiolan-1-one can be synthesized to create a library of ligands with varied steric and electronic properties. These ligands can then be complexed with various transition metals, such as rhodium, ruthenium, palladium, or copper, to generate catalysts for a range of asymmetric transformations, including:
Hydrogenation
Cross-coupling reactions mdpi.com
Alkylation reactions scispace.comnih.gov
The chirality of the ligand, originating from the stereocenter of the 3-Amino-1λ-thiolan-1-one backbone, is translated to the catalytic process, inducing high enantioselectivity in the product. The development of such ligands based on readily available chiral building blocks is a key area of research in catalysis. acs.org
| Potential Catalytic Application | Metal Center | Role of Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Creates a chiral environment to control the stereoselective addition of hydrogen. |
| Asymmetric C-C Coupling | Palladium, Nickel | Influences the reductive elimination step, determining the stereochemistry of the product. scispace.com |
| Lewis Acid Catalysis | Copper, Zinc | Forms a chiral Lewis acid complex that activates substrates enantioselectively. |
Precursors for Polymer and Material Synthesis
The incorporation of sulfur-containing functional groups into polymers can impart unique and desirable properties, such as high refractive indices, enhanced thermal stability, and specific metal-coordinating abilities. rsc.orgacs.org 3-Amino-1λ-thiolan-1-one, with its bifunctional nature (amine and cyclic sulfoxide), is a promising monomer for the synthesis of novel functional polymers.
The secondary amine group can participate in step-growth polymerization reactions. For example, polycondensation with dicarboxylic acids or their derivatives would lead to the formation of novel polyamides. mdpi.commdpi.comresearchgate.net In such polymers, the 3-Amino-1λ-thiolan-1-one unit would be integrated directly into the polymer backbone.
The presence of the polar sulfoxide group within the polymer structure is expected to significantly influence the material's properties. Sulfoxide-containing polymers are known for their hydrophilicity and excellent biocompatibility. The dipole moment of the S=O bond can lead to strong intermolecular interactions, affecting properties like solubility, melting point, and mechanical strength. Furthermore, the cyclic nature of the thiolane-1-one unit would introduce rigidity into the polymer chain, potentially leading to materials with high glass transition temperatures. These sulfur-containing polymers could find applications as specialty plastics, membranes, or materials for biomedical use. researchgate.net
Role in Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major branch of synthetic chemistry, earning the 2021 Nobel Prize in Chemistry. Amino acids, particularly proline, are among the most successful organocatalysts. rsc.orgsigmaaldrich.com They typically operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. researchgate.net
3-Amino-1λ-thiolan-1-one, as a cyclic secondary amine, is a structural analogue of proline and is therefore a prime candidate for use as an organocatalyst. Its secondary amine can react with aldehydes or ketones to form the key enamine and iminium ion intermediates required for a wide range of asymmetric transformations, such as aldol (B89426) and Michael reactions. rsc.orgresearchgate.net
The key advantages of using a catalyst based on the 3-Amino-1λ-thiolan-1-one scaffold include:
Stereocontrol : The fixed chirality of the molecule can be used to direct the stereochemical outcome of the reaction, leading to products with high enantiomeric excess.
Structural Rigidity : The five-membered ring structure reduces conformational flexibility, which can enhance the selectivity of the catalytic transformation compared to more flexible acyclic catalysts.
Modifiability : The basic scaffold can be further functionalized to tune its catalytic activity and selectivity for specific reactions.
The sulfoxide group, while not directly involved in the catalytic cycle of enamine/iminium formation, can influence the catalyst's solubility and steric environment, providing an additional element for catalyst design. nih.gov
Exploration in Chemical Biology as Mechanistic Probes
Chemical probes are small molecules designed to study and manipulate biological systems, often by interacting with a specific protein target to elucidate its function or mechanism. nih.gov The unique structure of 3-Amino-1λ-thiolan-1-one makes it an interesting scaffold for developing mechanistic probes, particularly for enzymes involved in redox processes or those that interact with sulfur-containing amino acids.
The strained thiolane sulfoxide ring can act as a recognition element or a reactive warhead. For example, related 1,2-dithiolane (B1197483) structures have been used to design fluorescent probes that react with the active site of thioredoxin reductase, an enzyme crucial for cellular redox balance. The probe's reactivity is triggered by specific interactions within the enzyme's catalytic pocket, leading to a measurable signal.
The amino group on the 3-Amino-1λ-thiolan-1-one ring provides a convenient attachment point for reporter groups, such as fluorophores or biotin (B1667282) tags. A probe constructed from this scaffold could be used to:
Map Enzyme Active Sites : By designing probes that form covalent bonds with specific residues (e.g., cysteine or serine) in an enzyme's active site, researchers can identify key amino acids involved in the catalytic mechanism.
Investigate Enzymatic Pathways : A tagged probe can be used to track the metabolic fate of a substrate analog within a cell, providing insights into complex biochemical pathways.
Screen for Enzyme Inhibitors : The probe can be used in high-throughput screening assays to identify compounds that compete for binding to the enzyme's active site.
The study of related iminothiolane compounds has shown that this ring system can be reactive, undergoing ring-opening and cyclization reactions, a feature that can be exploited in the design of probes that react specifically with their intended biological target. nih.gov
Analytical Methodologies for the Detection and Quantification of 3 Amino 1λ Thiolan 1 One
Chromatographic Separation Techniques
Chromatography is a fundamental technique for the separation of closely related compounds from a mixture. amrita.edu The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and chirality. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, polar compounds like amino acids and their analogues. nih.govbevital.no For 3-Amino-1λ-thiolan-1-one, reversed-phase HPLC (RP-HPLC) is the most common approach.
The separation in RP-HPLC is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz To improve peak shape and retention, acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase.
Detection of 3-Amino-1λ-thiolan-1-one can be challenging as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. Direct detection at low wavelengths (~210 nm) is possible but may suffer from interference. nih.gov To enhance sensitivity and specificity, pre-column or post-column derivatization is frequently employed. usp.org Common derivatizing agents for primary amines include:
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive fluorescence detection. usp.org
Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which are readily detectable by UV absorption at 254 nm. usp.org
9-fluorenylmethylchloroformate (FMOC): Another reagent that yields fluorescent derivatives, suitable for sensitive quantification. researchgate.net
Automated online derivatization can minimize errors and improve the precision of the analysis compared to manual offline methods. lcms.cz
| Parameter | Condition | Detection Mode | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 2.7 µm) | UV-Vis (210-260 nm) or Fluorescence (Ex/Em depends on derivatizing agent) | lcms.cznih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | ||
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ||
| Flow Rate | 0.5 - 1.0 mL/min |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com Since amino acids and their analogues like 3-Amino-1λ-thiolan-1-one are non-volatile due to their polar nature, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. nih.gov
Common derivatization strategies involve converting the polar amino and carboxyl groups into less polar, more volatile esters or silyl (B83357) derivatives.
Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amine and any other reactive groups to form stable tert-butyl dimethylsilyl (TBDMS) derivatives.
Acylation and Esterification: A two-step process where the carboxyl group is first esterified (e.g., with methanol/HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride). Alkylation with reagents like ethyl chloroformate (ECF) can also be performed. researchgate.netmdpi.com
The resulting volatile derivatives are then separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. A temperature gradient is used to elute the compounds based on their boiling points and interaction with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for greater specificity, a mass spectrometer. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | MTBSTFA (Silylation) or Ethyl Chloroformate (Alkylation) | researchgate.net |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with 5% phenyl-methylpolysiloxane stationary phase | dss.go.th |
| Carrier Gas | Helium or Hydrogen | google.comdss.go.th |
| Temperature Program | Initial oven temperature of 100-150°C, ramped to 280-300°C | dss.go.th |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | google.com |
Chiral Chromatography for Enantiomeric Separation
As 3-Amino-1λ-thiolan-1-one possesses a chiral center, separating its enantiomers is crucial for stereochemical analysis. researchgate.net Chiral chromatography, primarily using HPLC, is the preferred method for this purpose. nih.gov Enantiomeric separation can be achieved through direct or indirect methods.
Direct methods utilize a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. mst.edu CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin, are particularly effective for the separation of underivatized amino acids. sigmaaldrich.com These CSPs possess multiple chiral centers and functional groups that allow for differential interactions (e.g., hydrogen bonding, ionic interactions, inclusion complexing) with the two enantiomers, leading to different retention times. sigmaaldrich.com Crown ether-based CSPs are also used for resolving racemic primary amines. scispace.com
Indirect methods involve derivatizing the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). mst.edu
| Method | Principle | Stationary Phase | Advantages | Reference |
|---|---|---|---|---|
| Direct | Stereoselective interaction between analyte enantiomers and a Chiral Stationary Phase (CSP). | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | No derivatization required, avoids potential racemization during derivatization. | sigmaaldrich.com |
| Indirect | Derivatization with a chiral reagent to form diastereomers. | Standard Achiral (e.g., C18) | Uses conventional columns; may offer higher efficiency. | mst.eduresearchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenating chromatographic separation with powerful detection techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive analytical solution, offering both high separation efficiency and unambiguous identification.
LC-MS and GC-MS for Identification and Quantification
Coupling liquid or gas chromatography with mass spectrometry is the gold standard for the sensitive and selective analysis of amino acids. nih.gov
LC-MS is highly suitable for analyzing 3-Amino-1λ-thiolan-1-one without prior derivatization. restek.com The eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting a specific parent ion, fragmenting it, and detecting a characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is extremely sensitive and selective for quantification. nih.govsigmaaldrich.com
GC-MS combines the high separation power of GC with the detection capabilities of MS. dss.go.th For the derivatized 3-Amino-1λ-thiolan-1-one, Electron Impact (EI) is a common ionization method. EI produces a reproducible fragmentation pattern that can serve as a chemical fingerprint for identification, often by comparison to spectral libraries. mdpi.com
| Technique | Ionization Source | Analysis Mode | Key Advantages | Reference |
|---|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for quantification without derivatization. | restek.comimtakt.com |
| GC-MS | Electron Impact (EI) | Full Scan / Selected Ion Monitoring (SIM) | Provides structural information from fragmentation patterns; high chromatographic resolution. | nih.govdss.go.th |
LC-NMR for On-line Structural Elucidation
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful technique that directly couples HPLC separation with NMR analysis. This hyphenation allows for the acquisition of detailed structural information (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR spectra) for compounds as they elute from the column. nih.gov
For a novel or uncharacterized compound like 3-Amino-1λ-thiolan-1-one, LC-NMR can provide unambiguous structural confirmation. After separation on an HPLC column, the eluent containing the analyte is directed through a flow cell within the NMR spectrometer's magnet. This allows for the direct recording of NMR spectra of the isolated peak. While less sensitive than MS, LC-NMR is unparalleled for de novo structural elucidation of unknown compounds or for confirming the structure of synthesized molecules in a complex mixture without the need for offline isolation and purification. nih.gov Challenges include the need for relatively high analyte concentrations and the suppression of signals from the protonated mobile phase solvents.
Spectrophotometric and Spectroscopic Methods for Quantification
Spectrophotometric and spectroscopic methods offer sensitive and reliable approaches for the quantification of 3-Amino-1λ-thiolan-1-one. Due to the presence of a primary amino group, derivatization reactions are often employed to form a chromophore or fluorophore, enabling detection in the UV-visible or fluorescence range.
One of the most widely used methods for the quantification of primary amino groups is the ninhydrin (B49086) reaction . mdpi.comnih.govamrita.edu This reaction involves the heating of the analyte with ninhydrin reagent, which results in the formation of a deep purple-colored product known as Ruhemann's purple. amrita.edu The intensity of the color, which can be measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the primary amine. mdpi.comnih.gov The optimal conditions for this reaction, including buffer system, pH, temperature, and incubation time, have been extensively studied to ensure high sensitivity and reproducibility. mdpi.comnih.gov For instance, a common protocol involves heating the sample with a ninhydrin solution in a buffered medium (e.g., acetate (B1210297) buffer) at around 90-100°C for a specific duration. mdpi.comnih.gov
Another effective strategy involves derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) . tandfonline.com NBD-Cl is an activated halide that reacts with primary and secondary amines to yield highly fluorescent or strongly UV-absorbing derivatives. tandfonline.com This allows for the quantification of compounds that originally have low or no UV absorbance. The reaction is typically carried out in a borate (B1201080) buffer, and the resulting derivative can be measured by spectrophotometry or spectrofluorimetry. tandfonline.com
For compounds that lack a strong chromophore, post-column derivatization with metal ions in High-Performance Liquid Chromatography (HPLC) systems presents another quantification avenue. For example, amino acids can form complexes with Cu(II) ions, and these complexes exhibit significant absorbance in the UV region. nih.govwiley.com This technique can increase the sensitivity of UV-VIS detection by two to three orders of magnitude. nih.gov A solid-state reactor filled with copper(II) oxide can be integrated into an HPLC system for online, post-column derivatization. nih.govwiley.com
The following table summarizes potential spectrophotometric methods for the quantification of 3-Amino-1λ-thiolan-1-one based on its primary amino group.
| Method | Derivatizing Reagent | Principle | Detection Wavelength (λmax) | Key Advantages |
| Ninhydrin Reaction | Ninhydrin | Forms a purple-colored product (Ruhemann's purple) with primary amines. mdpi.comamrita.edu | ~570 nm mdpi.comnih.gov | Well-established, sensitive, and applicable to all primary amino compounds. mdpi.com |
| NBD-Cl Derivatization | 4-chloro-7-nitro-2,1,3-benzoxadiazole | Forms a highly fluorescent or UV-absorbing derivative with amines. tandfonline.com | Varies depending on the derivative | High sensitivity, suitable for both spectrophotometry and spectrofluorimetry. tandfonline.com |
| Post-column Derivatization with Cu(II) | Copper(II) ions | Forms UV-absorbing complexes with amino groups. nih.gov | UV region | Increases UV-VIS detection sensitivity significantly for compounds lacking a chromophore. nih.govwiley.com |
| Diazotization and Coupling | Sodium nitrite (B80452) and a coupling agent (e.g., 8-hydroxyquinoline) | The primary aromatic amine is diazotized and then coupled to form a colored azo dye. researchgate.net | ~500 nm researchgate.net | Simple, sensitive, and applicable to pharmaceutical preparations. researchgate.net |
Development of Robust Purity Assessment Protocols
Ensuring the purity of 3-Amino-1λ-thiolan-1-one is critical for its use in research and development. Robust purity assessment protocols typically involve a combination of chromatographic and spectroscopic techniques to identify and quantify impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy , particularly ¹H qNMR, is a powerful primary analytical method for purity determination. nih.gov This technique offers several advantages: it is non-destructive, requires small sample amounts, is fast, and provides high accuracy and precision. nih.gov Absolute qNMR allows for the determination of the mass of the compound in an accurately weighed sample by using an internal standard of known purity. nih.gov This method can detect and quantify both structurally related and unrelated impurities, as well as residual solvents and water, which might be missed by other techniques. nih.gov For organosulfur compounds, ³³S NMR could also be considered, although its low natural abundance and sensitivity can be limiting factors. huji.ac.ilcdc.gov
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is another cornerstone of purity assessment. An HPLC method would need to be developed to achieve adequate separation of 3-Amino-1λ-thiolan-1-one from any potential impurities. Since the compound may lack a strong UV chromophore, derivatization (as described in section 7.3) or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. Alternatively, HPLC-MS provides high selectivity and sensitivity for impurity profiling.
A comprehensive purity assessment protocol should ideally employ orthogonal methods, such as qNMR and HPLC, to provide a more complete picture of the compound's purity. nih.gov
The following table outlines a potential protocol for the purity assessment of 3-Amino-1λ-thiolan-1-one.
| Technique | Principle | Parameters to be Determined | Advantages |
| ¹H qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. nih.gov | Absolute purity (w/w %), identification and quantification of organic impurities and residual solvents. | Primary analytical method, high accuracy and precision, non-destructive, provides structural information. nih.gov |
| HPLC-UV/Vis | Separation of the analyte from impurities on a chromatographic column with UV/Vis detection. | Purity by area percentage, detection of UV-active impurities. | Widely available, robust, can be validated for quantitative analysis. |
| HPLC-MS | Separation by HPLC with mass spectrometric detection for identification and quantification of impurities. | Identification of unknown impurities by mass-to-charge ratio, high sensitivity and selectivity. | Provides molecular weight information, excellent for trace impurity analysis. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups based on the absorption of infrared radiation. copernicus.org | Confirmation of the chemical structure, detection of functional group impurities. | Fast, provides structural confirmation, non-destructive. copernicus.org |
Advanced Sample Preparation Techniques for Complex Matrices
The analysis of 3-Amino-1λ-thiolan-1-one in complex matrices such as biological fluids (plasma, urine), environmental samples, or food products necessitates efficient sample preparation to remove interfering substances and concentrate the analyte. Advanced techniques like solid-phase extraction (SPE) are instrumental in achieving clean extracts and improving analytical sensitivity.
Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and pre-concentration of analytes from complex samples. nih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. Given that 3-Amino-1λ-thiolan-1-one possesses a primary amino group and is likely polar, several SPE modes could be applicable.
Cation-Exchange SPE: This mode is particularly suitable for compounds with basic functional groups like primary amines. At a pH below the pKa of the amino group, the analyte will be protonated and can be retained on a strong or weak cation exchange sorbent. Interfering non-basic compounds can be washed away, and the analyte is then eluted by increasing the pH or using a buffer with a high ionic strength. thermofisher.com
Reversed-Phase SPE: If the compound has sufficient hydrophobicity, reversed-phase SPE on sorbents like C18 or polymeric materials can be effective. The sample is typically loaded under aqueous conditions, and after washing away polar interferences, the analyte is eluted with an organic solvent. sigmaaldrich.com
Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity and cleanup for complex samples. A mixed-mode cation-exchange sorbent could be particularly effective for isolating 3-Amino-1λ-thiolan-1-one from a complex biological matrix. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: For highly polar compounds, HILIC-based SPE can be a valuable tool for retention and separation from non-polar matrix components. rsc.org
The selection of the appropriate SPE sorbent, as well as the optimization of the loading, washing, and elution steps, is crucial for achieving high recovery and a clean extract, which is especially important for subsequent analysis by sensitive techniques like LC-MS/MS. usda.govacgpubs.orgnih.govhpst.cz
The following table summarizes potential advanced sample preparation techniques for 3-Amino-1λ-thiolan-1-one from complex matrices.
| Technique | Sorbent/Principle | Target Matrix | Elution Strategy | Key Advantages |
| Solid-Phase Extraction (SPE) - Cation Exchange | Strong or weak cation exchange resin. thermofisher.com | Biological fluids (plasma, urine), aqueous samples. | Increase pH to neutralize the amine, or use a high ionic strength buffer. thermofisher.com | High selectivity for basic compounds, effective removal of neutral and acidic interferences. thermofisher.com |
| Solid-Phase Extraction (SPE) - Reversed Phase | C18, C8, or polymeric sorbents. sigmaaldrich.com | Aqueous samples, food extracts. | Elution with an organic solvent (e.g., methanol, acetonitrile). sigmaaldrich.com | Good for concentrating non-polar to moderately polar analytes, removes salts and highly polar interferences. sigmaaldrich.com |
| Solid-Phase Extraction (SPE) - Mixed Mode | Combines reversed-phase and ion-exchange properties. researchgate.net | Complex biological and food matrices. | Stepwise elution targeting different functionalities (e.g., first with organic solvent, then with a pH-adjusted solvent). researchgate.net | Superior cleanup and selectivity compared to single-mode SPE. researchgate.net |
| Dispersive Solid-Phase Extraction (d-SPE) | Sorbent is dispersed in the sample extract. nih.gov | Food and environmental samples. | Centrifugation followed by collection of the supernatant. nih.gov | Fast, simple, and requires minimal solvent. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Amino-1lambda-thiolan-1-one with high yield and purity?
- Methodological Answer : Utilize controlled stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and inert atmosphere conditions to minimize side reactions. Monitor reaction progress via TLC (Rf value tracking) and optimize temperature (e.g., 60–80°C) to enhance yield . For purity, implement recrystallization in polar aprotic solvents or silica gel column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H and ¹³C) for structural elucidation, IR spectroscopy for functional group verification (e.g., NH₂ and thiolactam C=O stretches), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Cross-validate with HPLC-UV (λ = 254 nm) to assess purity thresholds (>95%) .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Standardize protocols by documenting exact solvent volumes, catalyst loadings (e.g., 0.1 eq. of base), and reaction times. Share raw spectral data (NMR, IR) in supplementary materials and adhere to IUPAC nomenclature for consistency .
Q. What are the critical impurities to monitor during synthesis, and how are they quantified?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., thiolactam precursors) and by-products from over-alkylation. Use gradient HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against spiked standards. Set impurity thresholds at ≤0.5% per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a systematic review of primary literature to identify confounding variables (e.g., assay type, cell line variability). Perform dose-response curves under standardized conditions (e.g., fixed incubation time, serum-free media) and validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What experimental strategies address the compound’s instability in aqueous environments?
- Methodological Answer : Stabilize the compound via lyophilization (after buffer exchange to non-reactive matrices) or encapsulation in liposomes. Monitor degradation kinetics using accelerated stability studies (40°C/75% RH) and UPLC-MS to identify hydrolysis by-products .
Q. How do computational models predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Employ density functional theory (DFT) calculations to map electron density distributions and transition states. Validate predictions with kinetic isotope effect (KIE) studies and compare experimental vs. computed activation energies .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups and Bayesian hierarchical models to account for inter-study variability .
Q. How can researchers design experiments to probe the compound’s interaction with protein targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) and X-ray crystallography for structural insights. Cross-reference with mutagenesis studies to identify critical binding residues .
Methodological Resources and Best Practices
- Systematic Review Guidance : Follow PRISMA guidelines for literature synthesis and risk-of-bias assessment tools (e.g., ROBINS-I) to evaluate study quality .
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .
- Experimental Replication : Archive detailed lab notebooks with raw data (e.g., TLC images, chromatograms) and share via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
